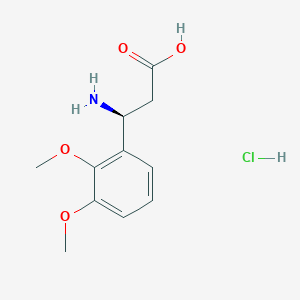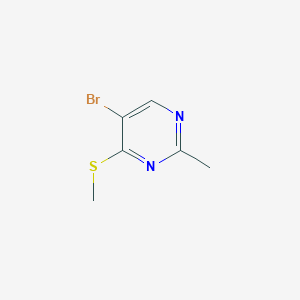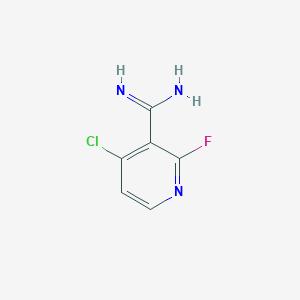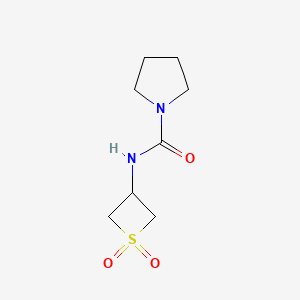
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a pyrrolidine ring and a dioxidothietane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Dioxidothietane Moiety: This step involves the oxidation of a thietane precursor using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing flow reactors to ensure consistent production and better control over reaction parameters.
化学反応の分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxidothietane moiety.
Reduction: Reduction reactions can potentially alter the pyrrolidine ring or the dioxidothietane group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or stability.
科学的研究の応用
Chemistry
In chemistry, N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
作用機序
The mechanism by which N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The dioxidothietane moiety can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1,1-Dioxidothietan-3-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of the pyrrolidine ring and the dioxidothietane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H14N2O3S |
|---|---|
分子量 |
218.28 g/mol |
IUPAC名 |
N-(1,1-dioxothietan-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c11-8(10-3-1-2-4-10)9-7-5-14(12,13)6-7/h7H,1-6H2,(H,9,11) |
InChIキー |
VRUWFDWZJAMRHG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





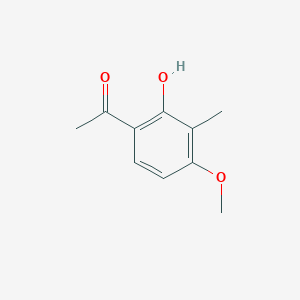

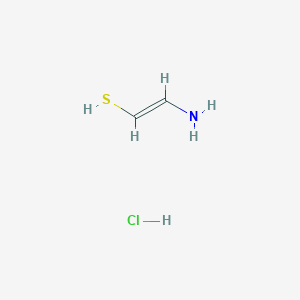
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
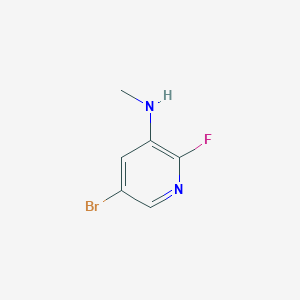

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
